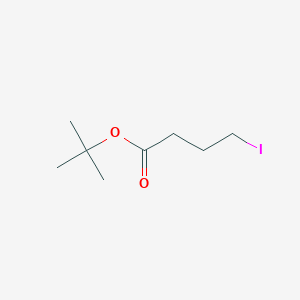

tert-Butyl 4-iodobutanoate

概要

説明

tert-Butyl 4-iodobutanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functionality and an iodine atom on the butanoate chain. This compound is often used in organic synthesis due to its reactivity and the presence of the iodine atom, which can be easily substituted in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl 4-iodobutanoate can be synthesized through several methods. One common method involves the reaction of 4-iodobutyric acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

化学反応の分析

Nucleophilic Substitution Reactions

The iodide group in tert-butyl 4-iodobutanoate serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions. These reactions typically occur under mild conditions with polar aprotic solvents.

Key Examples:

-

Cyanide Substitution : Radiolabeling with [11C]HCN produces isotopically labeled intermediates for tracer synthesis .

-

Amine Alkylation : Piperidine reacts via an SN2 pathway, forming tertiary amine derivatives .

-

Ether Synthesis : Phenolic oxygen nucleophiles displace iodide under basic conditions .

Deprotection and Functional Group Interconversion

The tert-butyl ester can be cleaved under acidic conditions to yield carboxylic acids or further functionalized intermediates.

Deprotection Conditions:

| Reagent System | Temperature | Product | Application | Reference |

|---|---|---|---|---|

| TFA/H₂SO₄ (4:1) | RT, 5 min | 4-Iodobutanoic acid | Radiolabeled amino acids | |

| HCl (anhydrous, dioxane) | RT, 2 h | 4-Cyanobutanoic acid | Pharmaceutical intermediates |

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) efficiently removes the tert-butyl group without affecting other functional groups .

Radical Reactions

Though not directly documented for this compound, tert-butyl thiol derivatives participate in radical decarboxylation . Hypothetically, the iodide could act as a radical initiator in chain processes, though experimental validation is needed.

Comparative Reactivity Analysis

This compound demonstrates higher reactivity compared to non-iodinated analogs due to the iodide’s polarizability and leaving group ability. Its stability in storage (≥95% purity) makes it preferable for multi-step syntheses.

Reactivity Trends:

-

Iodide vs. Bromide : Iodide undergoes substitution faster than bromide under identical conditions .

-

Steric Effects : The tert-butyl group slows reactions marginally but prevents undesired side reactions .

This compound’s versatility in nucleophilic substitution, compatibility with transition metal catalysts, and ease of deprotection underscore its utility in synthesizing pharmaceuticals, radiotracers, and complex organic molecules. Further research could explore its applications in asymmetric catalysis and polymer chemistry.

科学的研究の応用

tert-Butyl 4-iodobutanoate has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and functional group compatibility.

Biological Studies: It is used in the synthesis of biologically active molecules and probes for studying biochemical pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of tert-Butyl 4-iodobutanoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a good leaving group, making the compound highly reactive in substitution reactions. The ester functionality can undergo hydrolysis, reduction, or oxidation, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the specific reaction conditions.

類似化合物との比較

tert-Butyl 4-bromobutanoate: Similar to tert-Butyl 4-iodobutanoate but with a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.

tert-Butyl 4-chlorobutanoate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromine analogue due to the lower leaving group ability of chlorine.

tert-Butyl 4-fluorobutanoate: Contains a fluorine atom instead of iodine. It is the least reactive among the halogenated analogues due to the strong carbon-fluorine bond.

Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

生物活性

Introduction

tert-Butyl 4-iodobutanoate is an organoiodine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article explores the biological properties of this compound, supported by relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure and Characteristics

- Chemical Formula: C₉H₁₈I₁O₂

- Molecular Weight: 292.14 g/mol

- IUPAC Name: this compound

- CAS Number: 161370-66-7

The structure of this compound features a tert-butyl group attached to a butanoate moiety, with an iodine atom at the fourth position. This unique structure contributes to its reactivity and biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study on related compounds demonstrated significant antioxidant activity through mechanisms such as free radical scavenging and metal ion chelation .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. A comparative study highlighted the effectiveness of iodine-containing compounds against various bacterial strains. The presence of iodine enhances the compound's ability to disrupt microbial cell membranes, thereby exhibiting bactericidal effects .

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related studies, suggesting that this compound may possess similar anti-inflammatory capabilities .

Case Studies

- Antioxidant Evaluation : A series of experiments evaluated the antioxidant capacity of derivatives related to this compound using DPPH and FRAP assays. Results indicated that certain derivatives exhibited comparable antioxidant activity to well-known antioxidants like butylated hydroxytoluene (BHT) .

- Antimicrobial Screening : In vitro studies assessed the antimicrobial efficacy of iodine-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that these compounds significantly inhibited bacterial growth, supporting their potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The following table summarizes key findings related to its SAR:

特性

IUPAC Name |

tert-butyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCPIDVCNQGZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497271 | |

| Record name | tert-Butyl 4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6182-78-1 | |

| Record name | tert-Butyl 4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。